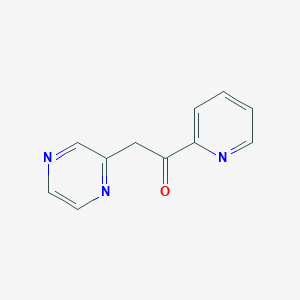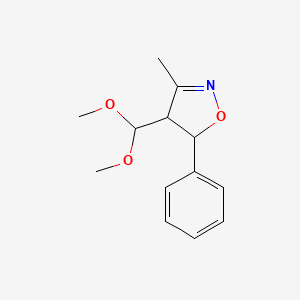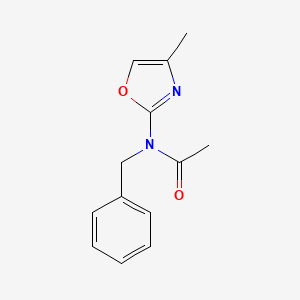
Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-(4-methyloxazol-2-yl)acetamide: is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group at the 4-position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of benzylamine with 4-methyloxazole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions: N-Benzyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with various substituted benzyl groups.
科学的研究の応用
Chemistry: N-Benzyl-N-(4-methyloxazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation .
Medicine: The compound’s ability to interact with specific biological targets has led to its exploration as a potential therapeutic agent. It is being studied for its role in modulating enzyme activity and receptor binding, which could lead to the development of new drugs for various diseases .
Industry: In the industrial sector, N-Benzyl-N-(4-methyloxazol-2-yl)acetamide is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science .
作用機序
The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In receptor-mediated processes, it can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses .
類似化合物との比較
- N-Benzyl-N-(4-methyloxazol-2-yl)benzamide
- N-Benzyl-N-(4-methyloxazol-2-yl)butyramide
- N-Benzyl-N-(4-methyloxazol-2-yl)propionamide
Comparison: N-Benzyl-N-(4-methyloxazol-2-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the benzyl group. Compared to its analogs, it may exhibit different biological activities and chemical reactivity. For instance, the presence of the acetamide group can influence its solubility and interaction with biological targets, making it distinct from other similar compounds .
特性
CAS番号 |
57068-04-9 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-10-9-17-13(14-10)15(11(2)16)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |
InChIキー |
JKAJCRHJPBNTGG-UHFFFAOYSA-N |
正規SMILES |
CC1=COC(=N1)N(CC2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)


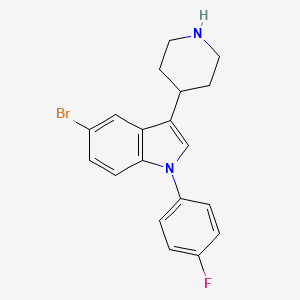
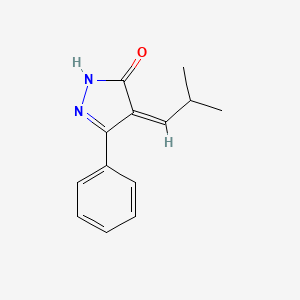
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
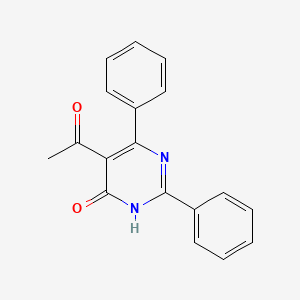
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
